1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
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Overview
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, and a naphthyl group
Preparation Methods
The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.
Attachment of the Naphthyl Group: The naphthyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a naphthyl boronic acid or naphthyl halide.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The naphthyl group can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Scientific Research Applications
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the naphthyl group contribute to the compound’s binding affinity and specificity. The pyrrolidinone ring may play a role in stabilizing the compound’s conformation, enhancing its interaction with the target. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea can be compared with similar compounds, such as:
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: This compound lacks the naphthyl group, which may result in different binding properties and biological activities.
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-naphthyl)urea: The position of the naphthyl group can influence the compound’s reactivity and interactions with molecular targets.
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea: The presence of an additional methoxy group can alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-18-9-5-8-17(13-18)25-14-16(12-21(25)26)23-22(27)24-20-11-4-7-15-6-2-3-10-19(15)20/h2-11,13,16H,12,14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFNFYHDVLELIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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